8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound features an imidazo[2,1-c][1,2,4]triazine core substituted at the 8-position with a 4-ethoxyphenyl group and at the 3-position with an N-(furan-2-ylmethyl)carboxamide moiety. While specific biological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry for targeting enzymes or receptors sensitive to heterocyclic scaffolds.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-2-27-14-7-5-13(6-8-14)23-9-10-24-18(26)16(21-22-19(23)24)17(25)20-12-15-4-3-11-28-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJHGXSNTGZDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the imidazo[2,1-c][1,2,4]triazine intermediate.
Attachment of the 4-Ethoxyphenyl Group: This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using robust and reusable catalysts to lower production costs.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the furan ring and the imidazo[2,1-c][1,2,4]triazine core makes it a candidate for bioactive molecule development.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its specific modifications and interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (RN: 946280-67-7)
- Structural Differences :
- 8-Substituent : 4-Fluorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
- N-Substituent : 3-Isopropoxypropyl (ether-containing alkyl chain) vs. furan-2-ylmethyl (aromatic heterocycle).
- Implications: The fluorophenyl group may enhance metabolic stability compared to ethoxyphenyl due to reduced susceptibility to oxidative degradation.
Compounds with Distinct Heterocyclic Cores
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure : Imidazo[1,2-a]pyridine (vs. imidazo[2,1-c][1,2,4]triazine).
- Substituents: 4-Nitrophenyl (strong electron-withdrawing), cyano, and diethyl ester groups.
- Physical Properties :
- Melting point: 243–245°C (high, likely due to nitro group enhancing crystallinity).
- Molecular weight: 561.57 g/mol (vs. ~425 g/mol for the target compound).
- Functional Implications :
Furan-Containing Carboxamide Derivatives
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
- Structural Features :
- Furan-3-carboxamide with a hydrazinyl-oxoethyl side chain.
- Both compounds leverage furan’s aromaticity, but the target’s direct linkage to the imidazotriazine core may enhance π-π stacking interactions in target binding.
Research Implications
- Electronic Effects : The ethoxyphenyl group in the target compound may improve solubility compared to fluorophenyl or nitrophenyl analogs due to its electron-donating nature.
- Synthetic Challenges : highlights methodologies for furan carboxamide synthesis, suggesting feasible routes for modifying the target compound’s N-substituent.
Biological Activity
The compound 8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antifungal and anticancer properties.
Chemical Structure and Synthesis
This compound features a unique structure that combines an ethoxyphenyl group, a furan ring, and an imidazo[2,1-c][1,2,4]triazine core. The synthesis typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-c][1,2,4]triazine Core: Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Furan-2-ylmethyl Group: Achieved through nucleophilic substitution reactions.
- Attachment of the 4-Ethoxyphenyl Group: Often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The structural features allow it to fit into active sites or binding pockets of these targets, modulating their activity. This modulation can lead to inhibition or activation of various biochemical pathways.
Antifungal Activity
Recent studies have demonstrated the antifungal potential of related compounds within the same class. For instance:
- Compounds derived from imidazo[2,1-c][1,2,4]triazine structures exhibited significant antifungal activity against Candida albicans and other fungal pathogens.
- A study reported that certain derivatives showed moderate to excellent mycelial growth inhibition rates against Fusarium oxysporum, with some exhibiting inhibition rates between 51% and 75% .
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Fungi | Inhibition Rate (%) |
|---|---|---|
| 4a | Fusarium oxysporum | 75 |
| 5f | Candida albicans | High |
| 6a | Botrytis sorokiniana | 64 |
Anticancer Activity
In addition to antifungal properties, this compound has been evaluated for anticancer activity:
- A panel of approximately 60 cancer cell lines was tested for cytotoxic effects using the sulforhodamine B assay. Some derivatives did not exhibit significant cytotoxicity against various cancer types including leukemia and breast cancer.
- Notably, certain compounds showed growth inhibition percentages ranging from 2.79% to 45.58% against specific leukemia and breast cancer cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cancer Type | Growth Inhibition (%) |
|---|---|---|
| 5f | HL-60 (Leukemia) | 45.58 |
| 5d | MDA-MB-435 (Breast) | 32 |
| 4b | Various | No significant effect |
Case Studies
Several case studies have highlighted the biological potential of compounds related to This compound :
- Study on Antifungal Efficacy: A study evaluated the efficacy of a series of imidazo derivatives against Candida albicans, revealing that modifications in substituents significantly influenced antifungal potency.
- Cytotoxicity Assessments: Research assessing the cytotoxicity profiles against a variety of cancer cell lines indicated that while some derivatives were non-toxic at certain concentrations, others demonstrated promising growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
